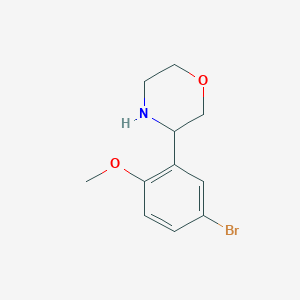

3-(5-Bromo-2-methoxyphenyl)morpholine

Description

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

RBKIGMKQDBAISJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)morpholine typically involves the reaction of 5-bromo-2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3-(5-Bromo-2-methoxyphenyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Aldehydes or acids derived from the methoxy group.

Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Findings :

- Morpholine vs. Non-Morpholine Analogs: In HCV inhibitors, C5-morpholine-substituted benzofurans (e.g., 3{3}) exhibit reduced antiviral potency (EC₅₀ >1 µM) and higher cytotoxicity compared to non-morpholine analogs like 3{4} (EC₅₀: 177 nM) . This suggests that morpholine incorporation may sterically hinder target binding in certain scaffolds.

- Substituent Effects : The 5-bromo-2-methoxy substitution in 6b () contributes to potent inhibition of WD repeat-containing proteins (IC₅₀ <100 nM), highlighting the pharmacophoric importance of this substituent pattern. Replacing methoxy with chloro (as in ) introduces higher cytotoxicity, possibly due to increased electrophilicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings :

- The morpholine ring in 3-(5-Bromo-2-methoxyphenyl)morpholine likely improves aqueous solubility compared to its propanol analog () due to the oxygen-rich heterocycle. However, the propanoic acid derivative () exhibits higher solubility owing to ionizable carboxylic acid functionality .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-methoxyphenyl)morpholine, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or coupling reactions with morpholine derivatives. Key steps include:

- Step 1: Bromination and methoxylation of the phenyl ring to introduce substituents.

- Step 2: Morpholine incorporation via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Solvents/Catalysts: Dichloromethane or ethanol as solvents; palladium/copper catalysts for cross-coupling .

- Challenges: Bromine’s electron-withdrawing effect may reduce reactivity, requiring optimized temperature (e.g., 80–100°C) and catalyst loading .

Q. How is the structural identity of 3-(5-Bromo-2-methoxyphenyl)morpholine confirmed?

Q. What safety protocols are critical when handling this compound?

- Halogen Hazards: Bromine’s toxicity requires use of fume hoods, nitrile gloves, and PPE .

- Waste Disposal: Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

- Substituent Impact:

- Methoxy Group: Electron-donating (+M effect) directs electrophilic substitution to the para position .

- Bromine: Electron-withdrawing (-I effect) deactivates the ring, favoring meta/para selectivity in cross-couplings .

- Example: Suzuki-Miyaura coupling with boronic acids targets the bromine site, requiring Pd(PPh) and base (e.g., NaCO) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay Design:

- Dose-Response Curves: Use ≥6 concentrations to calculate IC values and assess potency variability .

- Control Experiments: Test for off-target interactions (e.g., kinase panels) to confirm specificity .

- Data Normalization: Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Q. What catalytic applications does this compound enable in organic synthesis?

Q. How do crystallographic studies inform reactivity predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.